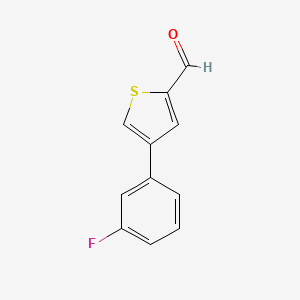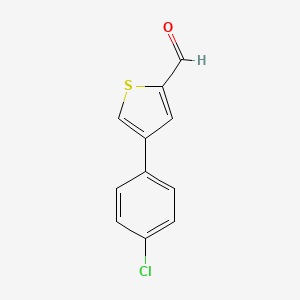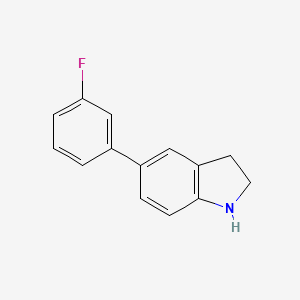
5-(3-fluorophenyl)-2,3-dihydro-1H-indole
Overview
Description
5-(3-fluorophenyl)-2,3-dihydro-1H-indole is a compound that belongs to the indole family, which is known for its diverse biological and pharmacological activities. This compound features a fluorophenyl group attached to the indole core, which can significantly influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
5-(3-Fluorophenyl)indoline, as an indoline derivative, is known to interact with multiple receptors . Indoline derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with diverse biological activities .
Mode of Action
For instance, some indoline derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells . They have also exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .
Biochemical Pathways
Indoline derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indoline derivatives may affect a variety of biochemical pathways.
Pharmacokinetics
The indoline moiety is widely used in drug design due to its special structure and properties . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner .
Result of Action
Some indoline derivatives have shown significant protective effects against h2o2-induced death of raw 2647 cells . They have also exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), suggesting neuroprotective effects .
Action Environment
It is known that the physicochemical properties of indoline derivatives can be influenced by their environment . For instance, the two rings of indoline are non-coplanar, which can increase the water solubility and decrease the lipid solubility of the compounds .
Biochemical Analysis
Biochemical Properties
5-(3-Fluorophenyl)indoline, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities
Cellular Effects
Indole derivatives have been shown to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Indole derivatives are known to have diverse biological activities and have potential for therapeutic applications
Metabolic Pathways
Indole and its derivatives are derived from the metabolism of tryptophan by gut microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorophenyl)-2,3-dihydro-1H-indole typically involves the reaction of 3-fluoroaniline with an appropriate indole precursor under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst to form the indole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
5-(3-fluorophenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinolines, and other heterocyclic compounds that can have significant biological activities.
Scientific Research Applications
5-(3-fluorophenyl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorophenyl)-2,3-dihydro-1H-indole
- 5-(3-bromophenyl)-2,3-dihydro-1H-indole
- 5-(3-methylphenyl)-2,3-dihydro-1H-indole
Uniqueness
The presence of the fluorine atom in 5-(3-fluorophenyl)-2,3-dihydro-1H-indole imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This can enhance its biological activity and make it a more potent compound for various applications .
Properties
IUPAC Name |
5-(3-fluorophenyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-5,8-9,16H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLELWZXBQBGTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid](/img/structure/B3164719.png)
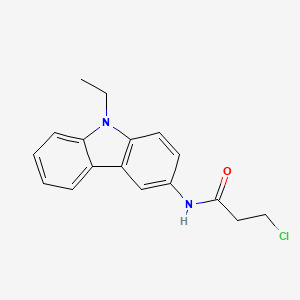
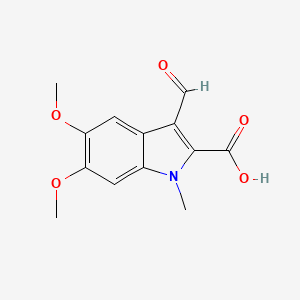
![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3164744.png)
![(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid](/img/structure/B3164759.png)
![1-[5-(3-Fluorophenyl)-2-thienyl]ethanone](/img/structure/B3164760.png)
![1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone](/img/structure/B3164767.png)
![2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B3164774.png)
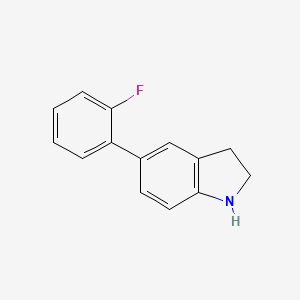
![3-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B3164806.png)
![3-Fluoro-2'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B3164807.png)
